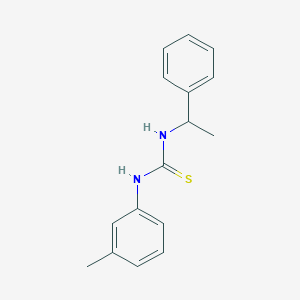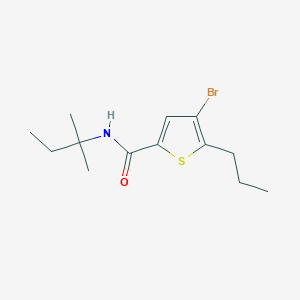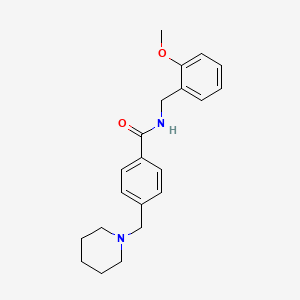![molecular formula C20H22N4O2 B4613862 N-ethyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4613862.png)
N-ethyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
Descripción general
Descripción
N-ethyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.17427596 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
Compounds related to the specified urea derivative are synthesized through various reactions, demonstrating the versatility of urea compounds in chemical synthesis. For example, a study by George et al. (2010) involved the synthesis of novel compounds through the Biginelli reaction, followed by reactions with semicarbazide hydrochloride and concentrated sulfuric acid to create amino oxadiazolyl pyrimidinones. These compounds were then tested for their antioxidant activity, showcasing the potential of urea derivatives in creating biologically active molecules (George et al., 2010).
Novel Phosphoranes and Characterization
In another study, Afshar and Islami (2009) explored the synthesis of novel phosphoranes containing urea derivatives. These compounds were created through a chemoselective reaction involving N-acetyl-N′-methyl urea or ethyl urea, showcasing the chemical diversity and utility of urea derivatives in synthesizing complex molecules with potential applications in materials science and catalysis (Afshar & Islami, 2009).
Antifungal Activity
Mishra, Singh, and Wahab (2000) reported on the synthesis and antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones derived from urea compounds. Their research highlights the application of urea derivatives in developing new antifungal agents, indicating the potential for these compounds in agricultural and pharmaceutical industries (Mishra et al., 2000).
Hydrogel Formation and Rheology
Lloyd and Steed (2011) demonstrated that urea derivatives could form hydrogels in acidic conditions, with the gels' physical properties being tunable based on the anion identity. This research suggests urea derivatives' potential in material science, particularly in designing responsive materials for various applications (Lloyd & Steed, 2011).
Enzyme Inhibition and Anticancer Activity
Research by Mustafa, Perveen, and Khan (2014) on urea derivatives highlighted their bioactivity, including enzyme inhibition and anticancer properties. This study underscores the therapeutic potential of urea derivatives in developing new drugs and therapeutic agents (Mustafa et al., 2014).
Propiedades
IUPAC Name |
1-ethyl-3-(3-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-24(20(25)21-17-10-6-8-15(3)12-17)13-18-22-19(23-26-18)16-9-5-7-14(2)11-16/h5-12H,4,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXCSUNSJDGEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4613787.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4613794.png)
![7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4613803.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B4613812.png)
![methyl 3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyanoacrylate](/img/structure/B4613817.png)


![N-[1-butyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4613837.png)
![(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-FURYL)-2-PROPEN-1-ONE](/img/structure/B4613839.png)

![N-[4-({2-[1-(3,5-dihydroxyphenyl)ethylidene]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B4613854.png)
![5-[(3-BROMOPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B4613855.png)
